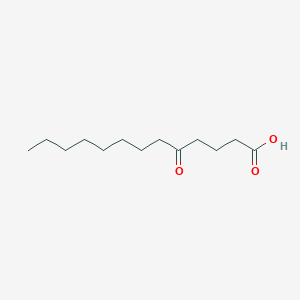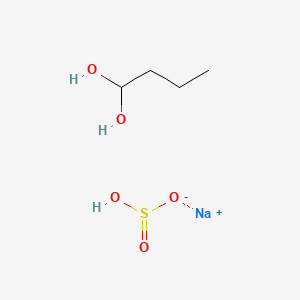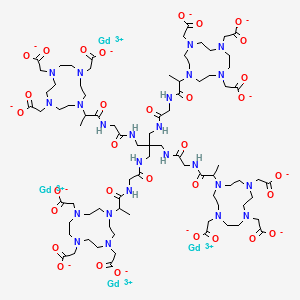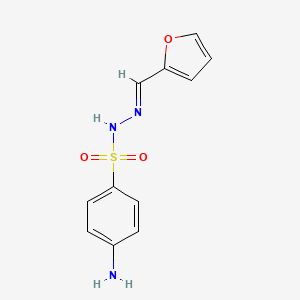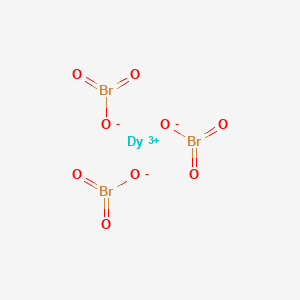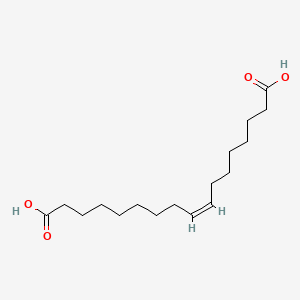
8-Heptadecenedioic acid, (8Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Heptadecenedioic acid, (8Z)- is an organic compound with the molecular formula C17H30O4 It is a type of unsaturated dicarboxylic acid, characterized by the presence of a double bond in the Z (cis) configuration at the 8th position of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Heptadecenedioic acid, (8Z)- typically involves the use of unsaturated fatty acids as starting materials. One common method is the oxidative cleavage of oleic acid, which can be achieved using reagents such as potassium permanganate (KMnO4) or ozone (O3). The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 8-Heptadecenedioic acid, (8Z)- may involve the catalytic hydrogenation of unsaturated fatty acids followed by oxidation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while oxidizing agents like potassium permanganate or ozone are employed for the subsequent oxidation step.
Análisis De Reacciones Químicas
Types of Reactions
8-Heptadecenedioic acid, (8Z)- can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
8-Heptadecenedioic acid, (8Z)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 8-Heptadecenedioic acid, (8Z)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. Additionally, its antimicrobial properties could be attributed to its ability to disrupt bacterial cell membranes.
Comparación Con Compuestos Similares
8-Heptadecenedioic acid, (8Z)- can be compared with other similar compounds, such as:
Heptadecanoic acid: A saturated fatty acid with similar chain length but lacking the double bond.
Oleic acid: An unsaturated fatty acid with a double bond in the Z configuration but with a different chain length and functional groups.
Azelaic acid: A dicarboxylic acid with a shorter chain length and different chemical properties.
Propiedades
Número CAS |
253687-28-4 |
|---|---|
Fórmula molecular |
C17H30O4 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(Z)-heptadec-8-enedioic acid |
InChI |
InChI=1S/C17H30O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-2H,3-15H2,(H,18,19)(H,20,21)/b2-1- |
Clave InChI |
VDTSYDDUGXHLDV-UPHRSURJSA-N |
SMILES isomérico |
C(CCC/C=C\CCCCCCC(=O)O)CCCC(=O)O |
SMILES canónico |
C(CCCC=CCCCCCCC(=O)O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


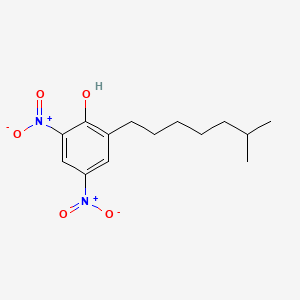
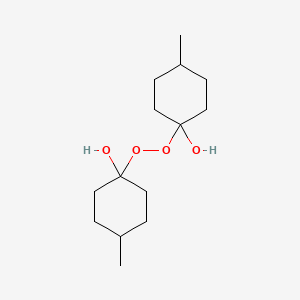
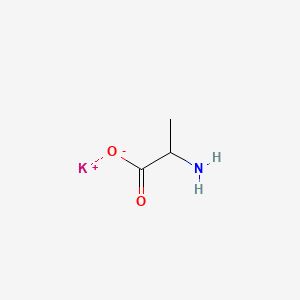
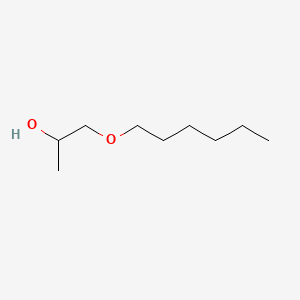
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)
![2-[(4-Aminophenyl)methyl]-6-ethylaniline](/img/structure/B12659533.png)



